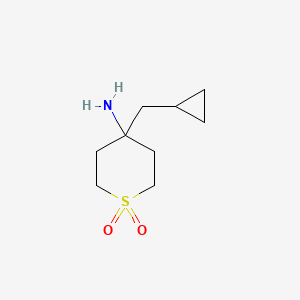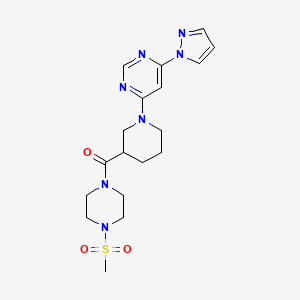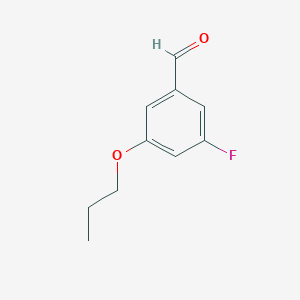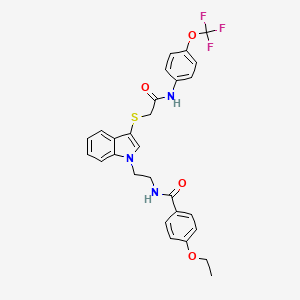![molecular formula C14H25BO3Si B2984095 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid CAS No. 858096-68-1](/img/structure/B2984095.png)
4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid
描述
4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is a specialized chemical compound characterized by its unique structure, which includes a tert-butyldimethylsilyl ether group attached to a phenylboronic acid core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dimethylphenol as the starting material.
Protection of Hydroxyl Group: The hydroxyl group of 2,6-dimethylphenol is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Boronic Acid Formation: The protected phenol is then converted to the boronic acid derivative through a reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium on carbon (Pd/C) and a base like potassium phosphate.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and choice of solvents and reagents to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The phenylboronic acid moiety can undergo oxidation reactions to form phenylboronic acid derivatives.
Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding borane derivative.
Substitution: Substitution reactions involving the boronic acid group can lead to the formation of various boronic esters and boronic amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Reagents such as alcohols and amines are used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Various phenylboronic acid derivatives.
Reduction Products: Borane derivatives.
Substitution Products: Boronic esters and boronic amides.
作用机制
Target of Action
The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols .
Mode of Action
The TBDMS group in the compound acts as a protective group for the hydroxyl (OH) group. It increases the molecule’s stability and prevents unwanted reactions during the synthesis process . The TBDMS group is hydrolytically stable, making it suitable for various applications .
Biochemical Pathways
Compounds with the tbdms group are often used in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Pharmacokinetics
The presence of the tbdms group can influence these properties by altering the compound’s hydrophobicity and stability .
Result of Action
The primary result of the action of this compound is the protection of sensitive functional groups during organic synthesis, enabling the successful production of complex organic molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the TBDMS group is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound’s stability can be affected by temperature and the presence of certain reagents .
科学研究应用
Chemistry: This compound is used in organic synthesis as a protecting group for phenols and as a reagent in cross-coupling reactions. Biology: It serves as a tool in the study of boronic acid-based enzyme inhibitors and in the development of boronic acid-based sensors for biological molecules. Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of boronic acid-containing pharmaceuticals. Industry: It finds applications in materials science, particularly in the development of boronic acid-based polymers and coatings.
相似化合物的比较
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of boronic acid.
4-[(Tert-butyldimethylsilyl)oxy]phenylboronic Acid: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness: 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is unique due to its combination of the tert-butyldimethylsilyl protecting group and the boronic acid functionality, which provides both stability and reactivity. This combination makes it a valuable reagent in various chemical and biological applications.
属性
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO3Si/c1-10-8-12(9-11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9,16-17H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMKALMXIRIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)O[Si](C)(C)C(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)
![2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2984017.png)

![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2984027.png)
![N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2984028.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)


